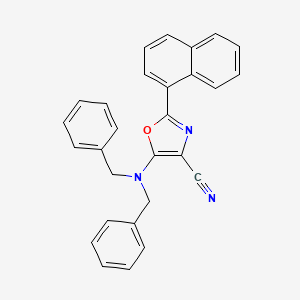![molecular formula C18H22N6O2 B11133056 N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide](/img/structure/B11133056.png)
N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide is a synthetic compound with a complex structure that includes a pyrazine ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Incorporation of the Pyridine Ring: The pyridine ring is attached via coupling reactions, such as Suzuki or Heck coupling, using suitable pyridine derivatives.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct orientation and connectivity of all rings.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide analogs: Compounds with similar structures but different substituents on the rings.
Pyrazinamide derivatives: Compounds with modifications to the pyrazine ring.
Piperazine derivatives: Compounds with different functional groups attached to the piperazine ring.
Uniqueness
This compound is unique due to its specific combination of pyrazine, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N6O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22N6O2/c25-17(5-3-7-22-18(26)15-14-19-8-9-20-15)24-12-10-23(11-13-24)16-4-1-2-6-21-16/h1-2,4,6,8-9,14H,3,5,7,10-13H2,(H,22,26) |
InChI Key |
GHFQLGVRBZIJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132975.png)
![Methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11132979.png)
![N-[3-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11132989.png)
![methyl 2-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11132996.png)
![N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11133004.png)

![methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11133025.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B11133031.png)
![7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133045.png)
![2-[(4-Ethoxy-3-methyl-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11133062.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11133069.png)
![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B11133072.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11133079.png)
![2-(2-methoxyethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone](/img/structure/B11133086.png)
